4-(Bromomethyl)-3-methoxy-1,5-naphthyridine
Overview
Description
The compound “4-(Bromomethyl)-3-methoxy-1,5-naphthyridine” is likely a derivative of naphthyridine, a nitrogen-containing heterocyclic compound . The bromomethyl and methoxy groups attached to the naphthyridine ring could potentially influence its chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the bromomethyl and methoxy groups onto a naphthyridine base. This could potentially be achieved through halogenation and etherification reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the bromomethyl and methoxy groups on the naphthyridine ring. These groups could potentially influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis
The bromomethyl group is a good leaving group, which means this compound could potentially undergo nucleophilic substitution reactions . The presence of the methoxy group could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromomethyl and methoxy groups. These could potentially affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Synthesis and Chemical Properties
4-(Bromomethyl)-3-methoxy-1,5-naphthyridine is a compound that can serve as a crucial intermediate in the synthesis of various chemical entities. Its bromomethyl and methoxy functional groups make it a versatile precursor for further chemical modifications, leading to the development of diverse compounds with potential applications in medicinal chemistry and material science. For instance, the bromomethyl group can undergo nucleophilic substitution reactions, enabling the introduction of various nucleophiles into the naphthyridine framework. Similarly, the methoxy group can be manipulated through demethylation or further functionalization, offering pathways to synthesize compounds with altered electronic and physical properties.
Potential Biological Activities
Naphthyridine derivatives, including those related to this compound, have been explored for their biological activities. These compounds have shown promise in various therapeutic areas, including as potential inhibitors of enzymes like acetylcholinesterase, which is relevant for Alzheimer's disease treatment. The structural diversity attainable by modifying the naphthyridine core provides a rich ground for discovering new bioactive molecules with potential applications in drug development.
Material Science Applications
The electronic properties of naphthyridine derivatives make them candidates for material science applications, such as in organic semiconductors, light-emitting diodes (LEDs), and as components of photovoltaic cells. The ability to fine-tune the electronic properties of these compounds through chemical modifications, such as those starting from this compound, is crucial for optimizing their performance in these applications.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(bromomethyl)-3-methoxy-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-14-9-6-13-8-3-2-4-12-10(8)7(9)5-11/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISCCLMZGVPXIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C=CC=NC2=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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